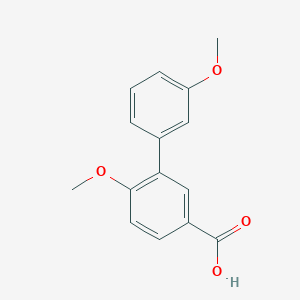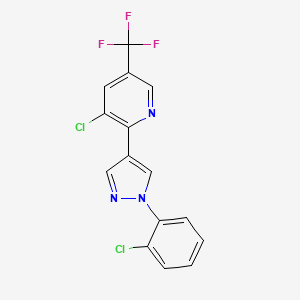
3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is a synthetic compound with a wide range of applications in scientific research. It is a versatile molecule that can be used in a variety of experiments and processes, including synthesis, biochemical and physiological studies, and more.
科学的研究の応用
3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research. It is used in the synthesis of a variety of compounds, including heterocyclic molecules, pharmaceuticals, and agrochemicals. It is also used in the study of enzyme inhibition, as well as in the study of biochemical and physiological processes. Additionally, it can be used as a starting material in the synthesis of a variety of compounds, such as amino acids, peptides, and nucleic acids.
作用機序
The mechanism of action of 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed that the compound may act as a modulator of certain biochemical and physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed that the compound may act as a modulator of certain biochemical and physiological processes.
実験室実験の利点と制限
The advantages of using 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine in laboratory experiments include its high yield in the synthesis process, its ability to act as an inhibitor of certain enzymes, and its ability to act as a modulator of certain biochemical and physiological processes. However, there are some limitations to using this compound in laboratory experiments, such as its potential toxicity and the fact that its mechanism of action is not yet fully understood.
将来の方向性
There are a variety of potential future directions for research involving 3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine. These include further studying its mechanism of action, exploring its potential applications in drug development and drug delivery, and investigating its potential toxicity. Additionally, further research could be done to explore its potential applications in the study of biochemical and physiological processes, as well as its potential applications in the synthesis of a variety of compounds.
合成法
3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine can be synthesized via a two-step process. The first step involves the reaction of 4-chloro-1-(2-chlorophenyl)-3-methyl-1H-pyrazole with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine. The second step involves the reaction of the resulting intermediate with 3-chloropyridine in the presence of a suitable catalyst, such as triethylamine. The overall yield of the reaction is typically around 80%.
特性
IUPAC Name |
3-chloro-2-[1-(2-chlorophenyl)pyrazol-4-yl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3/c16-11-3-1-2-4-13(11)23-8-9(6-22-23)14-12(17)5-10(7-21-14)15(18,19)20/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCXNUPGRODCPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(C=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(1-(2-chlorophenyl)-1H-pyrazol-4-yl)-5-(trifluoromethyl)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

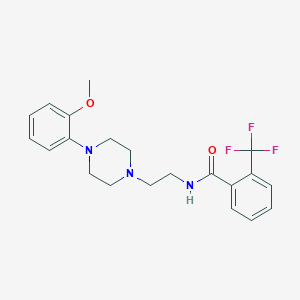
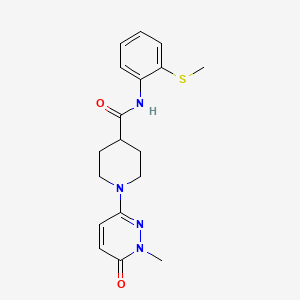
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide](/img/structure/B2624557.png)
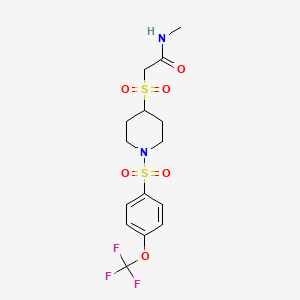
![N-(4-(2-((6-chlorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B2624559.png)
![1-(4-Chlorophenyl)-2-(2-(dimethylamino)ethyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2624560.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-(m-tolyl)acetamide](/img/structure/B2624561.png)
![(2Z)-N-(1,3-thiazol-2-yl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2624562.png)
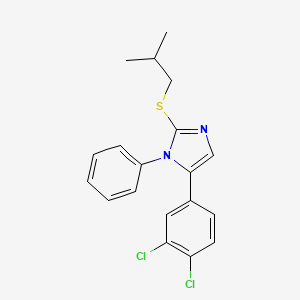
![(2R)-4-Azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid](/img/structure/B2624565.png)
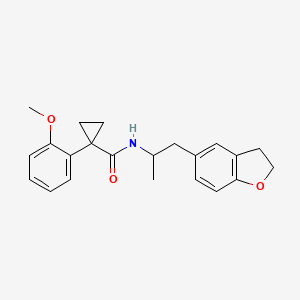
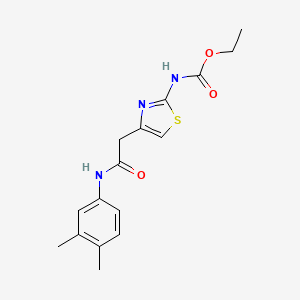
![[7-(trifluoromethyl)-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinoxalin-5(1H)-yl][3-(trifluoromethyl)phenyl]methanone](/img/structure/B2624573.png)
